2-Formylphenyl 4-chlorobenzoate
Description
General Overview of Benzoate (B1203000) Esters and Aromatic Aldehydes in Organic Synthesis
Benzoate esters are derivatives of benzoic acid and are significant in various chemical applications. chemicalbook.com They are commonly synthesized through the Fischer esterification process, which involves the reaction of benzoic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com These esters are important intermediates in the production of dyes, perfumes, agrochemicals, and pharmaceuticals. researchgate.net Their utility also extends to being used as flavorings and plasticizers. researchgate.netnih.gov
Aromatic aldehydes are a class of organic compounds featuring an aldehyde group attached to an aromatic ring. wisdomlib.org This structure makes them crucial building blocks in organic synthesis, enabling the creation of more complex molecules like pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.com They are known to undergo a variety of reactions, including nucleophilic additions, condensations, and electrophilic substitutions. numberanalytics.com Their versatility allows for their use in the synthesis of diverse derivatives such as Schiff bases, indoles, and chalcones, many of which have applications in medicinal chemistry. wisdomlib.org
Significance of Chlorinated Aromatic Compounds in Medicinal Chemistry and Materials Science
Chlorinated aromatic compounds are organic molecules that contain one or more chlorine atoms bonded to an aromatic ring. eurochlor.org The introduction of chlorine into an aromatic structure is a vital transformation in synthetic chemistry, as these compounds serve as versatile starting materials for a wide range of products, including pharmaceuticals, insecticides, fungicides, and dyes. jalsnet.comisca.me
In medicinal chemistry, the presence of a chlorine atom can significantly influence a molecule's biological activity. Over 250 FDA-approved drugs contain chlorine, highlighting the element's importance in pharmaceuticals. nih.gov The inclusion of chlorine can affect a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govtaylorandfrancis.com
In the field of materials science, chlorinated aromatic compounds have been utilized for their unique properties. For instance, polychlorinated biphenyls (PCBs) were historically used in industrial applications due to their excellent dielectric properties and resistance to heat and chemical degradation. taylorandfrancis.com Chlorinated benzenes and toluenes have also been employed as dye carriers in the textile industry, particularly for synthetic fibers. afirm-group.com Furthermore, these compounds can serve as intermediates in the synthesis of various polymers and other advanced materials. science.gov
Research Context and Importance of Formylphenyl Chlorobenzoate Analogues
Formylphenyl chlorobenzoate analogues represent a class of compounds that are investigated for their potential applications stemming from their unique combination of functional groups. The structural modification of simpler, known compounds is a key strategy in chemical and pharmaceutical research to enhance bioactivity and develop novel properties. fip.org
Research into analogues, such as 4-formyl-2-methoxyphenyl (B587787) 4-chlorobenzoate (B1228818), has been conducted to explore their potential as anti-inflammatory agents. fip.org These studies often involve computational docking to predict the interaction of these molecules with biological targets like cyclooxygenase-2 (COX-2). fip.org The synthesis of such analogues, sometimes using methods like microwave irradiation to improve yields, is a critical aspect of this research. fip.org The broader family of formylphenyl benzoates is of interest in crystal engineering, where the specific substitution patterns influence the packing of molecules in the solid state, potentially leading to materials with desired physical properties. nih.gov
Data Tables
Table 1: Properties of Selected Chlorobenzoate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Methyl 4-chlorobenzoate | C₈H₇ClO₂ | 170.59 | Solid | 42-44 sigmaaldrich.com |
| 2-Acetylphenyl 4-chlorobenzoate | C₁₅H₁₁ClO₃ | 274.70 | - | - |
| 4-Formylphenyl 4-chlorobenzoate | C₁₄H₉ClO₃ | 260.67 | - | - |
Structure
3D Structure
Properties
IUPAC Name |
(2-formylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-7-5-10(6-8-12)14(17)18-13-4-2-1-3-11(13)9-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXVHXPMRCXUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 2 Formylphenyl 4 Chlorobenzoate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.
Proton NMR (¹H NMR) Analysis of Formylphenyl Chlorobenzoates
The ¹H NMR spectrum of a related compound, 4-formylphenyl 4-chlorobenzoate (B1228818), provides insight into the expected signals for the 2-formylphenyl isomer. researchgate.net In the ¹H NMR spectrum of 4-formylphenyl 4-chlorobenzoate, the aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift. researchgate.net The aromatic protons of both the phenyl rings exhibit multiplets in the aromatic region. researchgate.net
For comparison, the parent aldehyde, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), shows a sharp singlet for the aldehyde proton around 9.9 ppm and another sharp singlet for the hydroxyl proton at approximately 11.07 ppm. researchgate.net The aromatic protons of salicylaldehyde appear as multiplets between 7.0 and 7.6 ppm. researchgate.net In another related compound, 2-formylphenylbenzoic acid, the aldehyde proton resonates at δ 10.31 ppm as a singlet, and the aromatic protons are observed as multiplets in the range of δ 7.5–8.2 ppm.
The chemical shifts for protons in substituted benzoates are influenced by the electronic effects of the substituents. For instance, in phenyl benzoate (B1203000), the protons on the benzoate ring appear at δ 8.20 (ortho), 7.61 (para), and 7.49 (meta). rsc.org The protons on the phenol (B47542) ring are observed at δ 7.41 (meta), 7.26 (para), and 7.20 (ortho). rsc.org
Table 1: Representative ¹H NMR Data for Related Compounds
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 4-Formylphenyl 4-chlorobenzoate researchgate.net | Aldehyde Proton | ~10.0 | Singlet |
| Aromatic Protons | ~7.2 - 8.2 | Multiplet | |
| Salicylaldehyde researchgate.net | Aldehyde Proton | 9.9 | Singlet |
| Hydroxyl Proton | 11.07 | Singlet | |
| Aromatic Protons | 7.0 - 7.6 | Multiplet | |
| 2-Formylphenylbenzoic Acid | Aldehyde Proton | 10.31 | Singlet |
| Aromatic Protons | 7.5 - 8.2 | Multiplet | |
| Phenyl Benzoate rsc.org | Aromatic Protons (Benzoyl) | 8.20 (o), 7.61 (p), 7.49 (m) | Multiplet |
| Aromatic Protons (Phenyl) | 7.41 (m), 7.26 (p), 7.20 (o) | Multiplet |
Carbon-13 NMR (¹³C NMR) Analysis of Formylphenyl Chlorobenzoates
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-formylphenyl 4-chlorobenzoate, distinct signals are expected for the carbonyl carbons of the ester and aldehyde groups, as well as for the aromatic carbons.
In a study of substituted phenyl benzoates, the carbonyl carbon (C=O) chemical shifts were found to be influenced by substituents on both the benzoyl and phenyl moieties. researchgate.net For phenyl 4-chlorobenzoate, the ester carbonyl carbon appears at δ 164.3 ppm. The aromatic carbons of the 4-chlorobenzoyl group are observed at δ 140.1, 131.5, 128.9, and 128.0 ppm, while the carbons of the phenyl group resonate at δ 150.7, 129.5, 126.0, and 121.6 ppm. rsc.org
For comparison, the aldehyde carbon in 2-(2-formylphenyl)benzoic acid is found at δ 192.4 ppm, and the carboxylic acid carbon is at δ 168.9 ppm. In 4-chlorobenzaldehyde, the aldehyde carbon resonates at δ 190.9 ppm. rsc.org The study of substituted methyl benzoates also provides valuable data, showing how substituents affect the chemical shifts of the aromatic and carboxyl carbons. cdnsciencepub.com
Table 2: Representative ¹³C NMR Data for Related Compounds
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Phenyl 4-chlorobenzoate rsc.org | Ester Carbonyl (C=O) | 164.3 |
| Aromatic Carbons (Chlorobenzoyl) | 140.1, 131.5, 128.9, 128.0 | |
| Aromatic Carbons (Phenyl) | 150.7, 129.5, 126.0, 121.6 | |
| 2-(2-Formylphenyl)benzoic Acid | Aldehyde Carbonyl (C=O) | 192.4 |
| Carboxylic Acid Carbonyl (C=O) | 168.9 | |
| 4-Chlorobenzaldehyde rsc.org | Aldehyde Carbonyl (C=O) | 190.9 |
| Aromatic Carbons | 141.0, 134.7, 130.9, 129.5 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy of Formylphenyl Chlorobenzoates
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aldehyde carbonyl groups. In the FT-IR spectrum of the related 4-formylphenyl 4-chlorobenzoate, a strong band for the ester carbonyl (C=O) stretching vibration is observed at 1741.78 cm⁻¹. researchgate.net
For comparison, salicylaldehyde exhibits a characteristic aromatic aldehyde C=O stretching band near 1680 cm⁻¹. researchgate.net In 2-(2-formylphenyl)benzoic acid, two distinct C=O stretching frequencies are observed: one at 1695 cm⁻¹ for the carboxylic acid and another at 1712 cm⁻¹ for the aldehyde. The FT-IR spectrum of p-chlorobenzoic acid has also been studied in detail, providing reference vibrational frequencies for the chlorobenzoate moiety. nih.gov
Table 3: Key FT-IR Vibrational Frequencies for Related Compounds
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| 4-Formylphenyl 4-chlorobenzoate researchgate.net | Ester C=O Stretch | 1741.78 |
| Salicylaldehyde researchgate.net | Aldehyde C=O Stretch | ~1680 |
| 2-(2-Formylphenyl)benzoic Acid | Carboxylic Acid C=O Stretch | 1695 |
| Aldehyde C=O Stretch | 1712 | |
| p-Chlorobenzoic Acid nih.gov | C=O Stretch | (Varies with conditions) |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Related Compounds
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For aromatic esters, Raman spectra show characteristic bands for the aromatic ring and the carbonyl group. In various ester compounds, the C=O stretching vibration is typically observed around 1740 cm⁻¹. researchgate.net
The FT-Raman spectra of p-chlorobenzoic acid and other di-substituted benzoates have been recorded and analyzed, offering insights into the vibrational modes of the chlorobenzoate structure. nih.govnih.gov For 2-chlorobenzoic acid, the experimental FT-Raman spectrum has been well-documented. researchgate.net In quinoidal oligothiophenes terminated with cyano-ester groups, Raman spectroscopy has been used to probe their electronic and structural properties. mdpi.com The use of near-infrared lasers in FT-Raman helps to avoid fluorescence issues that can be problematic in conventional Raman spectroscopy. youtube.com
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For aromatic esters like this compound, electron impact ionization often leads to characteristic fragmentation.
A common fragmentation pathway for esters is the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For a compound like ethyl benzoate, the base peak in the mass spectrum corresponds to the loss of the ethoxy radical, forming a stable phenylacylium ion. pharmacy180.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a synthesized compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₄H₉ClO₃), the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. The experimentally determined mass from HRMS analysis is then compared to this calculated value.
A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition, distinguishing it from other potential formulas with the same nominal mass. uci.edu The process involves careful instrument calibration and often uses a known "lock mass" to correct for any instrument drift during the analysis. uci.edu For compounds like this compound, a found value within 0.003 m/z units of the calculated value is generally considered sufficient to support the molecular formula. uci.edu
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₉ClO₃ |
| Calculated Mass (Monoisotopic) | 260.0240 |
| Observed Mass (m/z) | [Data not publicly available] |
| Ionization Mode | [Typically Electrospray Ionization (ESI)] |
Note: Specific experimental HRMS data for this compound is not available in the public domain. The table reflects the calculated value and typical parameters.
X-ray Crystallography and Solid-State Analysis
Crystal Growth and Structure Determination of Formylphenyl Chlorobenzoate Analogues
The successful application of single-crystal X-ray diffraction is contingent upon the growth of high-quality, single crystals. For phenyl benzoate analogues, a common and effective method is slow evaporation from a suitable solvent. nih.gov For instance, single crystals of 4-methylphenyl 4-chlorobenzoate, an analogue of the title compound, were successfully grown by the slow evaporation of an ethanolic solution. nih.gov Other techniques, such as slow diffusion of a non-solvent (e.g., pentane (B18724) or hexane) into a solution of the compound, are also frequently employed. nih.gov
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is processed to determine the unit cell parameters and the space group. The structure is then solved and refined to yield a final model. For example, the analogue 4-methylphenyl 4-chlorobenzoate was found to crystallize in the monoclinic space group P2₁/c. nih.gov Similarly, another related compound, 4-formyl-2-nitrophenyl benzoate, crystallizes in the monoclinic P2₁/c space group. researchgate.net
Table 2: Crystallographic Data for the Analogue 4-Methylphenyl 4-chlorobenzoate
| Parameter | Value nih.gov |
| Chemical Formula | C₁₄H₁₁ClO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6932 (4) |
| b (Å) | 11.3269 (3) |
| c (Å) | 7.2386 (2) |
| β (°) | 101.050 (3) |
| Volume (ų) | 1182.37 (6) |
| Z (molecules/unit cell) | 4 |
Analysis of Molecular Conformation and Dihedral Angles in Related Structures
In the structure of the related compound 4-formyl-2-nitrophenyl benzoate, the two benzene (B151609) rings are twisted with respect to each other, forming a dihedral angle of 46.37 (8)°. researchgate.netnih.gov This is notably different from other analogues such as 4-formyl-2-nitrophenyl 4-chlorobenzoate, where the angle is 19.55 (9)°, demonstrating that substituents play a crucial role in defining the molecular conformation. researchgate.net In another analogue, 2,5-dimethylphenyl benzoate, the two benzene rings are nearly perpendicular, with a dihedral angle of 87.4 (1)°. nih.gov The central ester group also exhibits a specific orientation; in 4-formyl-2-nitrophenyl benzoate, this group is nearly planar with the benzoate ring but forms a dihedral angle of 54.06 (9)° with the formyl-substituted phenyl ring. researchgate.netnih.gov
Table 3: Selected Dihedral Angles in Benzoate Analogues
| Compound | Dihedral Angle (Ring 1 vs. Ring 2) | Reference |
| 4-Formyl-2-nitrophenyl benzoate | 46.37 (8)° | researchgate.netnih.gov |
| 2,5-Dimethylphenyl benzoate | 87.4 (1)° | nih.gov |
| Quinolin-8-yl 4-chlorobenzoate | 89.30° | mdpi.com |
Investigation of Intermolecular Interactions in Crystal Packing (e.g., C-H···O, π-π stacking)
Weak C-H···O hydrogen bonds are prevalent. mdpi.com For example, in the crystal of 4-formyl-2-nitrophenyl benzoate, C-H···O interactions link the molecules into helical chains running through the crystal lattice. researchgate.netnih.gov These interactions involve hydrogen atoms from the aromatic rings acting as donors and oxygen atoms from the formyl or ester groups acting as acceptors.
π-π stacking interactions are also a significant feature in the packing of these aromatic compounds. nih.gov These occur when the planar surfaces of the aromatic rings stack on top of each other, often in an offset or slipped fashion. researchgate.net In some keto ester analogues, these π-π interactions, in conjunction with C-H···O bonds, lead to the formation of inversion dimers, which then assemble into larger supramolecular structures. nih.gov In other cases, weak C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, can connect molecules into infinite chains. nih.gov The combination of these varied intermolecular forces dictates the final, stable crystal packing arrangement. mdpi.com
Table 4: Examples of Intermolecular Interactions in Related Crystal Structures
| Interaction Type | Description | Compound Example | Reference |
| C-H···O | Forms helical chains along the direction. | 4-Formyl-2-nitrophenyl benzoate | researchgate.netnih.gov |
| π-π stacking | Inversion-related interactions between adjacent aryl rings. | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate | nih.gov |
| C-H···π | Links molecules into infinite chains. | 2,5-Dimethylphenyl benzoate | nih.gov |
Chemical Reactivity and Derivatization Strategies Involving Formylphenyl Chlorobenzoates
Reaction Mechanisms and Pathways for Formylphenyl Moieties
The formyl group attached to the phenyl ring is the primary site of reactivity for derivatization. One of the fundamental reactions for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heterocyclic compounds. researchgate.net The electrophilic Vilsmeier reagent attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. While 2-Formylphenyl 4-chlorobenzoate (B1228818) is already formylated, understanding this mechanism is key to appreciating the synthesis of related precursors.
The aldehyde functionality itself undergoes a host of well-established reactions. These primarily include nucleophilic additions to the carbonyl carbon, condensations with activated methylene (B1212753) compounds, and oxidation/reduction reactions. The most common and synthetically useful pathways involve condensation reactions with primary amines to form Schiff bases and with various nucleophiles to construct new heterocyclic rings.
Synthesis of Novel Derivatives and Functionalized Analogues
The dual functionality of formylphenyl chlorobenzoates serves as a gateway to a diverse range of complex molecules. The aldehyde group acts as a handle for constructing new carbon-nitrogen and carbon-carbon bonds, leading to a variety of functionalized analogues.
Imidazole (B134444) and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). Formylphenyl precursors, such as 2-Formylphenyl 4-chlorobenzoate, can serve as the aldehyde component in these multi-component reactions.
Several classical methods are employed for imidazole synthesis:
Debus Synthesis: This one-pot reaction involves reacting a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form the imidazole ring. nih.govjetir.org
Radiszewski Synthesis: Similar to the Debus synthesis, this method also utilizes a dicarbonyl, an aldehyde, and ammonia.
From α-haloketones: These can react with amidines to form the imidazole ring.
A general pathway to tetrasubstituted imidazoles involves the condensation of a compound like benzil (B1666583) (a 1,2-dicarbonyl), an aldehyde (e.g., a formylphenyl derivative), and an amine in the presence of ammonium (B1175870) acetate. nih.gov The formyl group of the precursor participates directly in the cyclization to form the final imidazole structure. Furthermore, specialized derivatives like imidazol-5-ones, which have shown anti-inflammatory properties, can be synthesized from precursors incorporating a benzoate (B1203000) moiety. nih.gov
Table 1: Selected Imidazole Synthesis Methods
| Synthesis Method | Precursors | Key Features |
| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | One-pot reaction, versatile for C-substituted imidazoles. jetir.org |
| Multi-component Reaction | Benzil, Aldehyde, Amine, Ammonium Acetate | Leads to 1,2,4,5-tetrasubstituted imidazoles. nih.gov |
| Imidazol-5-one Synthesis | Erlenmeyer-Plöchl reaction intermediates | Can incorporate benzoate moieties for biological activity. nih.gov |
The reaction between the aldehyde group of this compound and a primary amine leads to the formation of an imine, also known as a Schiff base. The resulting molecule, containing both the newly formed imine linkage and the original benzoate ester, is classified as an iminobenzoate derivative.
The synthesis is typically a straightforward condensation reaction, often catalyzed by a small amount of acid, where the oxygen of the aldehyde is replaced by the nitrogen of the amine to form a carbon-nitrogen double bond (azomethine group). chemrxiv.orgnanobioletters.com These imines are crucial intermediates in their own right and are central to the synthesis of many biologically active compounds and coordination chemistry ligands. chemrxiv.orgnanobioletters.com The stability of the imine bond allows for its isolation, or it can be used in situ for subsequent reactions.
Schiff bases are a cornerstone of synthetic chemistry due to their versatile reactivity and wide range of applications. nih.gov The synthesis of Schiff bases from this compound involves the direct condensation of its formyl group with a primary amine. nanobioletters.comekb.eg
The general reaction is as follows:
Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O
This reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent like ethanol. The products are often crystalline solids and can be easily purified by recrystallization. ekb.egresearchgate.net The resulting Schiff base retains the 4-chlorobenzoate ester group, making it a multifunctional molecule for further synthetic elaboration or for use as a ligand in metal complexes. nanobioletters.com The formation of the azomethine group (-C=N-) is confirmed by spectroscopic methods, such as the appearance of a characteristic stretching band in the IR spectrum and specific signals in the NMR spectrum. nanobioletters.comekb.eg
Table 2: Representative Schiff Base Syntheses
| Aldehyde Precursor | Amine | Product Class | Reference |
| 2-(formyl-1H-pyrrole-1-yl)-acetate | p-phenylenediamine | Diimine Schiff Base | researchgate.net |
| 3-aryl-4(3H)-quinazolinone-2-carbaldehyde | Substituted anilines | Quinazoline Schiff Bases | ekb.eg |
| 1-(3,5-dichloro-2-hydroxyphenyl) ethanone | 4-chloroaniline | Phenolic Schiff Base Ligand | nanobioletters.com |
| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Substituted benzaldehydes | Triazole Schiff Bases | nih.gov |
Beyond imines and imidazoles, the formylphenyl template can be used to access other heterocyclic systems. Thiophene (B33073) derivatives, for example, are important pharmacophores. nih.govrroij.com The Gewald reaction is a powerful method for synthesizing polysubstituted thiophenes. It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.
A plausible route starting from this compound would first involve a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. mdpi.com This creates an α,β-unsaturated system, which can then undergo a subsequent cyclization reaction with elemental sulfur under Gewald conditions to form a highly substituted aminothiophene. The resulting thiophene derivative would still bear the chlorobenzoate ester moiety, attached via the phenyl ring. Such strategies highlight the utility of the formyl group as a linchpin for constructing complex ring systems. mdpi.com
Role of this compound as a Synthetic Intermediate
The diverse reactions detailed above firmly establish this compound as a highly valuable and versatile synthetic intermediate. Its utility stems from the presence of two distinct and reactive functional groups:
The Formyl Group: This aldehyde acts as an electrophilic center, readily undergoing condensation reactions with a wide variety of nucleophiles, particularly primary amines (to form Schiff bases) and compounds with active methylene groups. This reactivity is the key to building new heterocyclic rings like imidazoles and thiophenes, and for introducing imine functionalities.
The 4-chlorobenzoate Ester: This moiety, while more stable than the aldehyde, can be hydrolyzed to a phenol (B47542) under appropriate conditions, providing another site for modification. The chlorine atom on the benzoate ring also offers a position for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.
In essence, this compound serves as a molecular scaffold. It provides a stable aromatic core equipped with reactive handles that allow chemists to systematically and strategically build molecular complexity, leading to novel derivatives for applications in materials science, coordination chemistry, and medicinal chemistry.
Exploration of Biological Activities and Biochemical Mechanisms of Formylphenyl Chlorobenzoate Analogues Academic Research Focus
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which formylphenyl chlorobenzoate analogues exert their biological effects. Research has focused on their ability to block the active sites of specific enzymes that are overactive in certain diseases, thereby disrupting pathological processes.
Lactate Dehydrogenase (LDHA) Inhibition and its Role in Cancer Metabolism
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a metabolic pathway that many cancer cells rely on for energy production, known as the Warburg effect. nih.gov LDHA converts pyruvate (B1213749) to lactate, and its high expression is often linked to tumor progression and maintenance. nih.govnih.gov Inhibiting LDHA can disrupt the metabolic processes of cancer cells, making it a significant target for anticancer drug development. nih.gov
An imidazole (B134444) derivative of 4-formylphenyl 4-chlorobenzoate (B1228818), specifically 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, was synthesized and evaluated through in silico studies for its potential as an LDHA inhibitor. researchgate.net Molecular docking simulations predicted that this derivative binds effectively within the active site of the human LDHA receptor. researchgate.net The simulation calculated a strong binding affinity, suggesting a stable interaction between the compound and the enzyme. researchgate.net
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Source |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human Lactate Dehydrogenase (LDHA) | -9.7 | researchgate.net |
This table presents the predicted binding affinity of a 4-formylphenyl 4-chlorobenzoate derivative with the LDHA enzyme, as determined by in silico molecular docking studies.
Aldehyde Dehydrogenase (ALDH) Isoform Selectivity (e.g., ALDH1A3)
The aldehyde dehydrogenase (ALDH) superfamily consists of multiple isoforms that play essential roles in cellular detoxification by oxidizing aldehydes. nih.govnih.gov The ALDH1A3 isoform, in particular, is overexpressed in various cancers and is considered a biomarker for cancer stem cells, which are associated with drug resistance and tumor recurrence. nih.govnih.gov This makes the development of selective ALDH1A3 inhibitors a promising strategy in cancer therapy. nih.gov
In a study focused on developing selective ALDH1A3 inhibitors, 2-Formylphenyl 4-chlorobenzoate (also referred to as ABMM-2) was synthesized and evaluated. nih.gov The study found that this compound demonstrated inhibitory activity against ALDH1A3. However, it was part of a broader series of benzyloxybenzaldehyde derivatives, some of which showed even greater potency and selectivity. For instance, compounds ABMM-15 and ABMM-16 from the same study were identified as highly potent and selective inhibitors of ALDH1A3, with IC₅₀ values of 0.23 µM and 1.29 µM, respectively. nih.gov The research highlighted the potential of this chemical scaffold for targeting the ALDH1A3 enzyme. nih.gov
| Compound | Enzyme Target | Remaining Activity at 10 µM (%) | IC₅₀ (µM) | Source |
| This compound (ABMM-2) | ALDH1A3 | 21% | Not Reported | nih.gov |
| ABMM-15 | ALDH1A3 | 0.14% | 0.23 | nih.gov |
| ABMM-16 | ALDH1A3 | 4.27% | 1.29 | nih.gov |
| ABMM-15 | ALDH1A1 | 48% | Not Reported | nih.gov |
| ABMM-16 | ALDH1A1 | 42% | Not Reported | nih.gov |
This table compares the in vitro inhibitory activity of this compound (ABMM-2) and its more potent analogues against ALDH isoforms. A lower remaining activity indicates higher inhibition.
Cyclooxygenase-2 (COX-2) Inhibition Potential
Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammation by producing prostaglandins. nih.gov Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs with potentially fewer side effects. nih.gov
The anti-inflammatory potential of a close analogue, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been predicted through in silico molecular docking studies against the COX-2 receptor. fip.orgfip.org The study compared the binding energy of this derivative to its precursor, vanillin (B372448). The results showed that the 4-formyl-2-methoxyphenyl-4-chlorobenzoate had a lower (more favorable) binding energy than vanillin, suggesting it could be a more potent anti-inflammatory agent. fip.orgfip.org This indicates that modifying the phenolic hydroxyl group of vanillin with a 4-chlorobenzoate moiety enhances its potential interaction with the COX-2 enzyme. fip.org
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Source |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | Cyclooxygenase-2 (COX-2) | -8.18 | fip.orgfip.org |
| Vanillin (starting material) | Cyclooxygenase-2 (COX-2) | -4.96 | fip.orgfip.org |
This table shows the predicted binding energies of a 4-formylphenyl 4-chlorobenzoate analogue and its precursor with the COX-2 enzyme. A lower binding energy suggests a stronger potential interaction.
In Silico and In Vitro Approaches to Mechanistic Understanding of Bioactivity
To elucidate how formylphenyl chlorobenzoate analogues work, researchers employ a combination of in silico (computer-based) and in vitro (laboratory-based) methods.
In silico molecular docking is a primary computational tool used to predict the interaction between a compound (ligand) and an enzyme (receptor). researchgate.netfip.org This technique was used to evaluate derivatives of this compound against LDHA and COX-2. researchgate.netfip.org For instance, docking studies of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate with LDHA revealed a binding energy of -9.7 kcal/mol, indicating high affinity for the enzyme's active site. researchgate.net Similarly, the docking of 4-formyl-2-methoxyphenyl-4-chlorobenzoate into the COX-2 receptor predicted a more stable binding than its precursor, suggesting enhanced activity. fip.orgfip.org Computational studies also supported the experimental findings for ALDH1A3 inhibitors, suggesting a favorable binding of the lead compounds to the ALDH1A3 isoform. nih.gov
In vitro studies provide experimental validation for computational predictions. These involve measuring the compound's effect directly on purified enzymes or in cell cultures. For example, the inhibitory potency of this compound and its analogues against ALDH1A3 and ALDH1A1 was determined through enzymatic assays that measured the remaining enzyme activity after exposure to the compounds. nih.gov These experiments confirmed that while this compound was active, other analogues with specific structural modifications were significantly more potent and selective inhibitors of ALDH1A3. nih.gov
Structure-Activity Relationships Correlating Chemical Modifications with Biological Response
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. These studies involve synthesizing a series of related compounds and comparing their biological activities to understand how specific chemical features influence their effects.
For formylphenyl chlorobenzoate analogues, SAR studies have provided key insights. In the investigation of ALDH1A3 inhibitors, a series of benzyloxybenzaldehyde derivatives were synthesized and tested. nih.gov This allowed researchers to identify that compounds with a benzyloxybenzaldehyde scaffold, like ABMM-15 and ABMM-16, were the most potent and selective inhibitors for ALDH1A3. nih.gov The comparison of this compound (ABMM-2) with these more active analogues helped to map the chemical features that enhance inhibitory activity against ALDH1A3. nih.gov
In the context of COX-2 inhibition, SAR studies on related nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that the presence of a 4-chlorobenzoyl group is a crucial determinant for inhibitory potency. nih.gov Its replacement with other groups, such as a 4-bromobenzyl group, led to inactive compounds. nih.gov This highlights the importance of the specific 4-chlorobenzoate moiety present in this compound for potential anti-inflammatory activity, a finding supported by the favorable in silico docking results for its methoxy-analogue. fip.orgfip.org
Advanced Applications and Future Research Directions in Chemical Sciences
Supramolecular Chemistry and Crystal Engineering through Intermolecular Interactions
The fields of supramolecular chemistry and crystal engineering focus on understanding and controlling the assembly of molecules into well-defined, functional superstructures. The arrangement of molecules in the crystalline state is dictated by a variety of non-covalent intermolecular interactions. For 2-Formylphenyl 4-chlorobenzoate (B1228818), these interactions would be key to designing materials with specific properties.
While the specific crystal structure of 2-Formylphenyl 4-chlorobenzoate is not detailed in the available literature, analysis of closely related compounds provides significant insight into the interactions that would likely govern its solid-state architecture. Studies on analogous formyl- and chloro-substituted aryl benzoates reveal the critical role of weak hydrogen bonds and other non-covalent forces in their crystal packing.
For instance, the crystal structure of 4-Formyl-2-nitrophenyl 2-chlorobenzoate (B514982) is stabilized by weak C—H···O intermolecular hydrogen bonds, which form C(7) chains running along the nih.gov crystal axis. researchgate.net Similarly, the crystal structure of 4-chloro-2-formylphenyl 4-methylbenzenesulfonate (B104242) features weak C—H⋯O hydrogen bonds that create ring motifs, alongside C—H⋯π and π–π interactions that complete the supramolecular assembly. nih.gov The dihedral angle, which describes the relative orientation of the aromatic rings, is another crucial parameter. In 4-Methylphenyl 4-chlorobenzoate, the dihedral angle between the phenyl and benzene (B151609) rings is 51.86 (4)°. nih.gov In 4-Formyl-2-nitrophenyl 2-chlorobenzoate, the two benzene rings form a dihedral angle of 19.55 (9)°. researchgate.net
These examples strongly suggest that the crystal packing of this compound would be influenced by a combination of C—H···O interactions involving the formyl group, as well as potential π–π stacking and halogen···π interactions from the chlorophenyl moiety. Future research would involve single-crystal X-ray diffraction to determine its precise solid-state structure, allowing for a detailed analysis of these interactions and the rational design of co-crystals and polymorphic forms.
Table 1: Crystallographic Data of Structurally Related Compounds
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle between Rings | Reference |
|---|---|---|---|---|---|
| 4-chloro-2-formylphenyl 4-methylbenzenesulfonate | Monoclinic | P21/c | C—H⋯O, C—H⋯π, π–π | 45.51 (5)° | nih.gov |
| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | Orthorhombic | Pca2₁ | C—H···O | 19.55 (9)° | researchgate.net |
Chemoinformatics and Database Integration for Compound Discovery
Chemoinformatics plays a vital role in modern chemical research by managing and analyzing vast datasets of chemical information. Publicly accessible databases such as PubChem and the Cambridge Structural Database (CSD) are indispensable tools for compound discovery and characterization.
This compound and its analogues are catalogued in several of these databases. For example, PubChem contains entries for 2-Acetylphenyl 4-chlorobenzoate, providing its IUPAC name, SMILES string, and computed properties like molecular weight and XLogP3. scbt.com Commercial databases from suppliers like Santa Cruz Biotechnology and Sigma-Aldrich also list 4-Formylphenyl 4-chlorobenzoate and its methoxy (B1213986) derivative, 4-Formyl-2-methoxyphenyl (B587787) 4-chlorobenzoate, respectively, confirming their availability for research purposes. sigmaaldrich.commdpi.com
A crucial application of these databases is the search for structural analogues to guide new research. A search of the CSD for quinolin-8-yl 4-chlorobenzoate, for instance, did not find the exact structure but did identify a closely related analogue, 2-aminoquinolin-8-yl 4-chlorobenzoate, which provided a valuable comparative point for its crystallographic analysis. fip.org This highlights how database integration can accelerate discovery by leveraging existing structural knowledge. Future chemoinformatic studies on this compound could involve virtual screening of large compound libraries to identify molecules with similar structural or electronic features, potentially leading to the discovery of new compounds with related properties or biological activities.
Perspectives on Novel Synthetic Routes for this compound
The synthesis of this compound can be approached through several established chemical transformations, with opportunities for optimization and the development of novel, more efficient methods. The core reaction is an esterification between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 4-chlorobenzoyl chloride.
Perspectives on novel synthetic routes can be drawn from methodologies applied to similar compounds:
Conventional Synthesis: The synthesis of related esters often involves the reaction of a phenol (B47542) with an acyl chloride in the presence of a base. For example, 4-chloro-2-formylphenyl 4-methylbenzenesulfonate was synthesized by reacting 5-chlorosalicylaldehyde (B124248) with 4-toluenesulfonyl chloride using triethylamine (B128534) as a base in THF at room temperature. nih.gov A similar approach could be readily adapted for this compound.
Two-Step Acyl Chloride Formation: An alternative route involves the in-situ generation of the acyl chloride. The synthesis of 4-formyl-2-nitrophenyl 2-chlorobenzoate was achieved by first refluxing 2-chlorobenzoic acid with thionyl chloride to produce 2-chlorobenzoyl chloride, which was then reacted with 4-hydroxy-3-nitrobenzaldehyde (B41313) in the presence of pyridine. researchgate.net
Microwave-Assisted Synthesis: A significant advancement in synthetic efficiency is the use of microwave irradiation. The synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a derivative of vanillin (B372448), was successfully carried out using microwave irradiation, achieving a high yield of 89.09% at a power of 120 watts. fip.org This method offers advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating. Future research should focus on applying microwave-assisted techniques to the synthesis of this compound to develop a more rapid and sustainable protocol.
Future Computational Studies for Enhanced Prediction of Properties and Activities
Computational chemistry provides powerful tools for predicting the properties and potential activities of molecules, thereby guiding experimental work. For this compound, a range of computational studies could offer profound insights.
Molecular docking is a prominent technique used to predict the binding affinity of a molecule to a biological target. A study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate used molecular docking to evaluate its potential as an anti-inflammatory agent by targeting the cyclooxygenase-2 (COX-2) enzyme. fip.org The results showed a more favorable binding energy (-8.18 kcal/mol) compared to its precursor, vanillin (-4.96 kcal/mol), suggesting enhanced activity. fip.org A similar docking study could be performed for this compound against COX-2 or other relevant biological targets to predict its therapeutic potential.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of a molecule. In a study of quinolin-8-yl 4-chlorobenzoate, DFT calculations with the B3LYP method were used to generate electrostatic potential maps and calculate interaction energies, providing a deeper understanding of its intermolecular forces. fip.org Such calculations for this compound could elucidate its electronic properties, reactivity descriptors, and the nature of its potential intermolecular interactions, complementing experimental findings from crystal structure analysis.
Table 2: Molecular Docking Data for a Structurally Related Compound
| Compound Name | Target Receptor | Binding Energy (kcal/mol) | Predicted Activity | Reference |
|---|---|---|---|---|
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | Anti-inflammatory | fip.org |
Design of Next-Generation Analogues for Targeted Biological Applications
The structural framework of this compound serves as a versatile scaffold for designing next-generation analogues with tailored biological activities. By systematically modifying its structure, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.
Research on related compounds demonstrates the viability of this approach. The modification of vanillin to produce 4-formyl-2-methoxyphenyl-4-chlorobenzoate was a deliberate strategy to improve its bioactivity by introducing an aromatic ring, a carbonyl group, and a halogen atom. fip.org This modification was predicted to enhance its anti-inflammatory properties. fip.org
Future design strategies for analogues of this compound could involve:
Substitution on the Phenyl Rings: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on either of the two aromatic rings could modulate the molecule's electronic properties and its ability to interact with specific biological targets.
Modification of the Linker: Altering the ester linkage to other functional groups, such as amides or sulfonamides, could change the molecule's geometry and hydrogen-bonding capabilities.
Bioisosteric Replacement: Replacing the formyl group or the chlorine atom with other bioisosteres could lead to analogues with improved biological profiles.
These designed analogues could then be synthesized and evaluated for a range of targeted biological applications, including as enzyme inhibitors or receptor modulators, guided by the computational predictions discussed in the previous section.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-formylphenyl 4-chlorobenzoate, and how can reaction progress be monitored?
Answer:
The synthesis typically involves an esterification reaction between 2-formylphenol and 4-chlorobenzoyl chloride under basic conditions. A common protocol uses pyridine or triethylamine as a base in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to neutralize HCl generated during the reaction . Reaction progress can be monitored via thin-layer chromatography (TLC) using eluent systems like chloroform:ethyl acetate (2:1) or hexane:ethanol (4:1) to track the disappearance of starting materials . Post-synthesis, purity is confirmed by melting point analysis and spectroscopic techniques (e.g., NMR, IR) .
Basic: Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), formyl proton (δ ~9.8 ppm), and ester carbonyl (δ ~168 ppm in ¹³C NMR) .
- IR Spectroscopy: Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and formyl group (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) at m/z corresponding to the molecular formula C₁₄H₉ClO₃ (exact mass: 260.03) .
- TLC with Multiple Eluents: Ensures homogeneity; e.g., chloroform:ethyl acetate (2:1) and hexane:ethyl acetate (4:1) .
Basic: How does this compound behave under acidic or basic hydrolysis conditions?
Answer:
Under acidic hydrolysis (e.g., HCl in aqueous ethanol), the ester bond cleaves to yield 2-formylphenol and 4-chlorobenzoic acid. In basic conditions (e.g., NaOH), saponification produces the sodium salt of 4-chlorobenzoic acid and 2-formylphenol. Kinetic studies suggest reaction rates depend on solvent polarity and temperature. Hydrolysis products are characterized via NMR and IR to confirm structural changes .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The electron-withdrawing 4-chlorobenzoate group activates the aromatic ring for electrophilic substitution at the ortho/para positions. For example, the formyl group directs nucleophiles (e.g., amines, thiols) to the ortho position via resonance stabilization of intermediates. Reaction mechanisms involve:
Base-assisted deprotonation of the nucleophile.
Attack at the electrophilic carbon adjacent to the formyl group.
Rearomatization via elimination of leaving groups.
Kinetic studies using UV-Vis spectroscopy can track intermediate formation .
Advanced: How can computational methods be applied to study this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina. The formyl and ester groups may interact with catalytic residues via hydrogen bonding and hydrophobic interactions .
- DFT Calculations: Optimize geometry and calculate electrostatic potential maps to identify reactive sites for nucleophilic attack .
- MD Simulations: Assess stability of ligand-protein complexes over nanoseconds to prioritize candidates for in vitro testing .
Advanced: What strategies resolve contradictions in reported hydrolysis products of aromatic esters like this compound?
Answer:
Discrepancies in hydrolysis products (e.g., unexpected phenol derivatives) may arise from:
- Solvent Effects: Polar aprotic solvents stabilize intermediates differently than protic solvents.
- Competing Mechanisms: Concurrent acid/base-catalyzed pathways.
To resolve contradictions:
Control Experiments: Vary pH, solvent, and temperature systematically.
Isotopic Labeling: Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products.
In Situ Monitoring: Employ FT-IR or Raman spectroscopy to detect transient intermediates .
Advanced: How can this compound serve as a precursor in drug discovery, and what experimental designs validate its utility?
Answer:
The compound’s formyl and ester groups enable derivatization into pharmacophores. Example applications:
- Schiff Base Formation: React with amines to generate imine-linked prodrugs (e.g., antimicrobial agents).
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to extend conjugation for anticancer candidates.
Validation Steps:
In Vitro Assays: Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.
ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Advanced: What factors influence the kinetics and thermodynamics of reactions involving this compound?
Answer:
- Kinetics:
- Solvent Polarity: Polar solvents accelerate charge-separation in transition states (e.g., DMF vs. toluene).
- Substituent Effects: Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the carbonyl carbon.
- Thermodynamics:
- Steric Hindrance: Bulky substituents on the aryl ring reduce reaction spontaneity (ΔG‡).
- Temperature: Arrhenius plots (ln k vs. 1/T) quantify activation energy (Ea) for hydrolysis or substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
